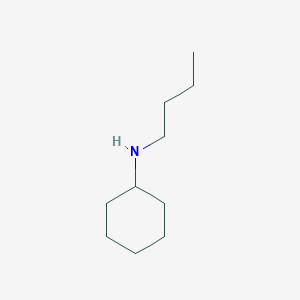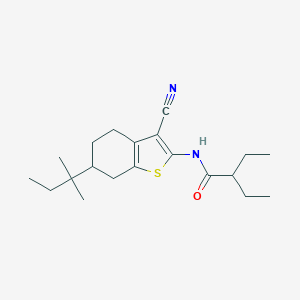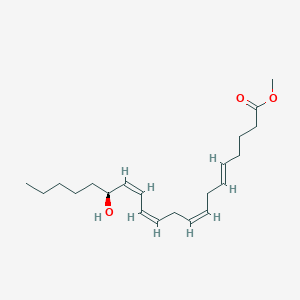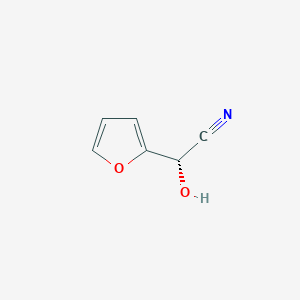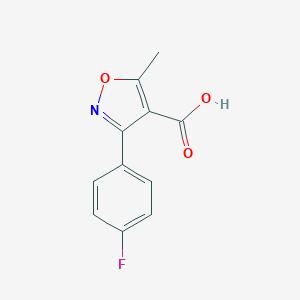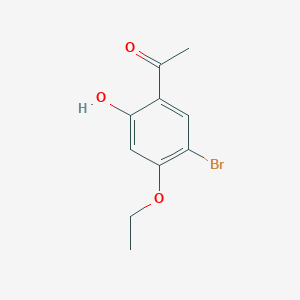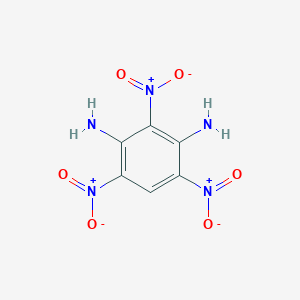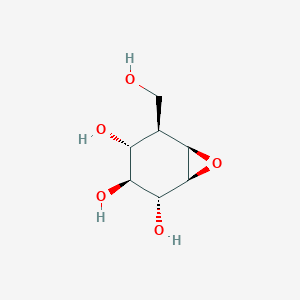
Cyclophellitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le cyclophellitol est un inhibiteur irréversible puissant des bêta-glucosidases. Il s’agit d’un mimique de bêta-glucose cyclitol avec un groupe époxyde à la place du groupe acétal que l’on trouve dans les glucosides. Le this compound a été initialement isolé d’une espèce de champignon Phellinus trouvé au Japon . Il a suscité un intérêt considérable en raison de sa structure unique et de ses propriétés inhibitrices puissantes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le cyclophellitol peut être synthétisé à partir de D-glucoside disponible dans le commerce par une série de réactions. La synthèse implique la conversion du D-glucoside en un cycle cyclohexane via une réaction de Ferrier-II catalysée par le chlorure de palladium. Un cycle époxyde est ensuite formé stéréosélectivement . L’introduction d’un groupe hydroxyméthyle en tant qu’unité C1 est réalisée par addition nucléophile régio- et stéréosélective sur le cycle époxyde, suivie d’une réaction d’élimination pour former le cycle bêta-époxyde .
Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas largement documentées, la voie de synthèse décrite ci-dessus fournit une base pour une production potentielle à grande échelle. L’utilisation du chlorure de palladium dans la réaction de Ferrier-II offre une méthode douce et efficace adaptée aux applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions : Le cyclophellitol subit des réactions d’addition d’ouverture de cycle catalysées par les acides avec le nucléophile catalytique des glycoside hydrolases conservatrices. Cette réaction conduit à la formation d’une liaison ester stable, conduisant à une inhibition irréversible de l’enzyme .
Réactifs et conditions courants :
Réactifs : Chlorure de palladium, D-glucoside, nucléophiles pour l’addition régio- et stéréosélective.
Conditions : Des conditions douces sont préférées, en particulier pour les réactions impliquant des glucides multi-substitués.
Produits principaux : Le produit principal de la réaction du this compound avec les glycoside hydrolases est un adduit enzyme-inhibiteur covalent, qui est stable dans le temps et conduit à une inhibition irréversible .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier les mécanismes des glycoside hydrolases.
Applications De Recherche Scientifique
Cyclophellitol has a wide range of applications in scientific research:
Chemistry: Used as a tool compound for studying the mechanisms of glycoside hydrolases.
Mécanisme D'action
Le cyclophellitol exerce ses effets en imitant la conformation de l’état de transition du substrat caractéristique des bêta-glucosidases conservatrices. Lorsqu’il est reconnu par l’enzyme, le this compound subit une réaction d’addition d’ouverture de cycle catalysée par les acides avec le nucléophile catalytique de l’enzyme. Cela conduit à la formation d’une liaison ester stable qui ne peut pas être hydrolysée par la machinerie catalytique normale de l’enzyme, conduisant à une inhibition irréversible .
Comparaison Avec Des Composés Similaires
Le cyclophellitol est unique en raison de son inhibition puissante et irréversible des bêta-glucosidases. Les composés similaires comprennent :
This compound aziridine : Un analogue dans lequel l’oxygène époxyde du this compound est remplacé par l’azote, agissant également comme un inhibiteur irréversible des bêta-glucosidases conservatrices.
Dérivés de cyclitol à configuration glucurono : Ces composés présentent des substituants simples en position 4-O- et sont sélectifs pour l’héparanase par rapport à la bêta-D-exo-glucuronidase.
La structure unique du this compound et ses propriétés inhibitrices puissantes en font un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
126661-83-4 |
|---|---|
Formule moléculaire |
C7H12O5 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
(1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |
InChI |
InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1 |
Clé InChI |
YQLWKYQDOQEWRD-GEGSFZHJSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H]2[C@@H]1O2)O)O)O)O |
SMILES |
C(C1C(C(C(C2C1O2)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C2C1O2)O)O)O)O |
Synonymes |
1,6-epi-cyclophellitol 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol cyclophellitol epi-CPL |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B163022.png)
